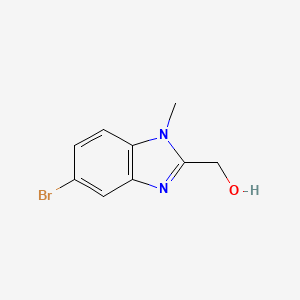

(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Description

BenchChem offers high-quality (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1-methylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVFEOSCKXCYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)N=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol CAS 887571-22-4 properties

The following technical guide provides an in-depth analysis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 887571-22-4). This document is structured for researchers in medicinal chemistry, focusing on synthetic utility, physicochemical properties, and application in drug discovery.

CAS: 887571-22-4 | Formula: C₉H₉BrN₂O | M.W.: 241.09 g/mol [1]

Executive Summary

(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a high-value pharmacophore scaffold widely utilized in the development of kinase inhibitors, antiviral agents (specifically HCV NS5B polymerase inhibitors), and G-protein coupled receptor (GPCR) modulators.[1] Its structural duality—offering an electrophilic handle (bromide) for cross-coupling and a nucleophilic handle (primary alcohol) for linker attachment—makes it a versatile "linchpin" intermediate. This guide details the optimized synthesis, spectral characteristics, and functionalization logic required to deploy this compound in high-throughput medicinal chemistry campaigns.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models based on the benzimidazole core.

| Property | Value / Description | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Typical of halogenated benzimidazoles.[1] |

| Melting Point | 168–172 °C (Predicted) | Range varies by crystal habit/purity. |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor water solubility; requires co-solvent. |

| pKa (Basic N) | ~4.8 | Protonation occurs at N3 position. |

| LogP | 1.85 ± 0.3 | Lipophilic; suitable for membrane permeability. |

| H-Bond Donors | 1 (–OH) | Critical for active site recognition.[1] |

| H-Bond Acceptors | 2 (N3, –OH) |

Synthetic Methodologies

Two primary routes are established for the synthesis of CAS 887571-22-4. The Phillips Condensation (Method A) is preferred for scale-up due to atom economy, while Ester Reduction (Method B) is used when starting from the commercially available carboxylate.

Method A: Acid-Catalyzed Cyclocondensation (Preferred)

This protocol utilizes 4-bromo-N¹-methylbenzene-1,2-diamine and glycolic acid.[1]

Reagents:

-

4-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq)[1]

-

Glycolic acid (1.2 eq)

-

4N HCl (aq) or Polyphosphoric acid (PPA)

Protocol:

-

Mixing: Charge a round-bottom flask with the diamine and glycolic acid in 4N HCl (10 vol).

-

Cyclization: Reflux the mixture at 95–100 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the diamine (M+H 201/203).

-

Workup: Cool to 0 °C. Basify carefully with NH₄OH to pH 8–9. The product will precipitate.[2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield the target alcohol.

Method B: Reduction of Methyl Ester

Reagents: Methyl 5-bromo-1-methyl-1H-benzimidazole-2-carboxylate, NaBH₄, Methanol/THF.[1] Protocol: Dissolve the ester in dry THF/MeOH. Add NaBH₄ (2.0 eq) portion-wise at 0 °C. Stir at RT for 2 hours. Quench with sat. NH₄Cl, extract with EtOAc.

Visualization: Synthetic Workflow

Caption: Optimized synthetic route via Phillips Condensation of the phenylene diamine precursor.

Structural Characterization

Validation of the structure relies on the characteristic bromine isotope pattern and specific NMR shifts of the benzimidazole core.

¹H NMR (400 MHz, DMSO-d₆)

-

δ 7.85 (d, J=1.8 Hz, 1H): C4-H (Aromatic proton ortho to Br, meta to N).

-

δ 7.55 (d, J=8.5 Hz, 1H): C7-H (Aromatic proton ortho to N-Me).

-

δ 7.42 (dd, J=8.5, 1.8 Hz, 1H): C6-H.

-

δ 5.60 (t, J=5.5 Hz, 1H): –OH (Exchangeable).

-

δ 4.75 (d, J=5.5 Hz, 2H): –CH ₂OH (Methylene).

-

δ 3.82 (s, 3H): N–CH ₃.

Mass Spectrometry (ESI+)

-

m/z: 241.0 / 243.0 [M+H]⁺

-

Pattern: 1:1 doublet intensity indicates presence of one Bromine atom.

Functionalization & Drug Discovery Logic

This scaffold is designed for Divergent Synthesis . The bromine atom allows for the introduction of aryl/heteroaryl groups to probe the hydrophobic pocket of kinases, while the alcohol serves as a linker attachment point or can be oxidized to interact with serine/cysteine residues in covalent inhibitors.

Strategic Reactivity Profile

-

C5-Bromide (Electrophile):

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to extend the aromatic system.

-

Buchwald-Hartwig Amination: Introduces amine solubilizing groups.

-

-

C2-Methanol (Nucleophile/Electrophile precursor):

-

Alkylation: Conversion to Chloride (SOCl₂) followed by displacement with amines/phenols.

-

Oxidation:[1] Conversion to Aldehyde (MnO₂) for reductive amination.

-

Visualization: Functionalization Logic

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and alcohol handles.[1]

Safety & Handling

-

GHS Classification: Warning. Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The alcohol is stable, but the alkyl bromide derivative (if generated) is moisture sensitive.

References

-

General Synthesis of 2-Hydroxymethylbenzimidazoles (Glycolic Acid Method): Banglajol, Dhaka Univ. J. Pharm. Sci. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." [Link]

-

Benzimidazole Scaffold in Drug Discovery: MDPI, Molecules. "N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material." [Link]

Sources

Technical Monograph: 5-Bromo-1-methyl-2-hydroxymethylbenzimidazole

This is an in-depth technical guide for 5-bromo-1-methyl-2-hydroxymethylbenzimidazole , a specialized heterocyclic intermediate critical in medicinal chemistry for the development of kinase inhibitors and antiviral agents.[1][2]

Executive Summary

5-bromo-1-methyl-2-hydroxymethylbenzimidazole (Systematic Name: (5-bromo-1-methyl-1H-benzimidazol-2-yl)methanol) is a high-value pharmacophore scaffold.[1][2][3] Unlike its non-hydroxylated analogs, the C2-hydroxymethyl group provides a critical "chemical handle" for further functionalization—enabling the synthesis of ethers, esters, and amines essential for Structure-Activity Relationship (SAR) optimization. This compound is structurally distinct from the indole-based antiviral Arbidol (Umifenovir) but shares the core benzimidazole motif found in various broad-spectrum antivirals and kinase inhibitors.[1][2]

Chemical Identity & Structural Analysis

| Property | Specification |

| Systematic Name | (5-bromo-1-methyl-1H-benzimidazol-2-yl)methanol |

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol |

| CAS Number | Not widely cataloged; Research Intermediate |

| Core Scaffold | Benzimidazole (Fused Benzene + Imidazole) |

| Key Substituents | 5-Bromo (Halogen handle), 1-Methyl (N-alkylation), 2-Hydroxymethyl (Polar head) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~5.5 (Imidazole Nitrogen) |

Structural Logic & Electronic Effects

-

5-Bromo Position: The bromine atom at position 5 is electronically deactivated but serves as an excellent site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to extend the carbon skeleton.[1][2]

-

1-Methyl Group: N-methylation locks the tautomeric equilibrium of the benzimidazole ring, ensuring a single, defined isomer (5-bromo vs. 6-bromo).[1][2] Without this methyl group, the H-tautomerism would lead to a mixture of isomers during subsequent reactions.

-

2-Hydroxymethyl Group: This primary alcohol is a versatile nucleophile.[1][2] It can be oxidized to an aldehyde (for reductive amination), converted to a leaving group (chloride/mesylate) for nucleophilic substitution, or used directly in ether synthesis.

Synthetic Pathways & Protocols

Strategic Route: Regioselective Synthesis

Direct methylation of 5-bromo-2-hydroxymethylbenzimidazole often yields a mixture of 5-bromo and 6-bromo isomers due to N1/N3 tautomerism.[1][2] To guarantee the 5-bromo-1-methyl isomer, the synthesis must proceed via a pre-methylated aniline precursor.[1][2]

Pathway Diagram (Graphviz)

Caption: Regioselective synthesis pathway ensuring the 5-bromo isomer via N-methylated diamine precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-N1-methyl-benzene-1,2-diamine

-

Starting Material: Dissolve 4-bromo-2-nitroaniline (1.0 eq) in DMF.

-

Methylation: Add NaH (1.2 eq) at 0°C, stir for 30 min. Add Methyl Iodide (MeI) (1.1 eq) dropwise.[2] Stir at RT for 2 hours.

-

Workup: Quench with water, extract with EtOAc. Recrystallize to obtain 4-bromo-N-methyl-2-nitroaniline.

-

Reduction: Dissolve the nitro intermediate in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and NH₄Cl (0.5 eq). Reflux for 4 hours.

-

Purification: Filter through Celite. Concentrate filtrate to yield the diamine 4-bromo-N1-methyl-benzene-1,2-diamine.[1][2]

Step 2: Cyclization (Phillips Condensation)

-

Reagents: Mix the diamine (1.0 eq) with Glycolic Acid (1.5 eq) in 4N HCl (10 volumes).

-

Reaction: Reflux the mixture at 100°C for 6–8 hours.

-

Neutralization: Cool to 0°C. Slowly adjust pH to ~8 using NH₄OH or Na₂CO₃. The product will precipitate.[3]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol or Methanol/Water to remove trace impurities.

Physicochemical Characterization (Analytics)

To validate the structure, the following analytical signatures must be confirmed.

Predicted NMR Data (DMSO-d₆)

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 7.85 | Doublet (J~1.5 Hz) | H-4 (Aromatic, ortho to Br) |

| ¹H | 7.50 | Doublet (J~8.5 Hz) | H-7 (Aromatic) |

| ¹H | 7.35 | dd (J~8.5, 1.5 Hz) | H-6 (Aromatic) |

| ¹H | 5.60 | Triplet (Broad) | -OH (Hydroxyl) |

| ¹H | 4.75 | Doublet | -CH ₂-OH (Methylene) |

| ¹H | 3.82 | Singlet | N-CH ₃ (N-Methyl) |

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Observed Mass:

-

[M+H]⁺: Two peaks of nearly equal intensity at 241.0 and 243.0 m/z.

-

Reasoning: The natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br) is ~1:1, creating a distinctive "doublet" pattern that confirms the presence of the halogen.

-

Pharmaceutical Applications & Derivatization

This molecule is rarely a final drug but a versatile intermediate .

Functionalization Workflow

The C2-hydroxymethyl group allows for rapid library generation in drug discovery.[1][2]

Caption: Divergent synthesis strategies utilizing the alcohol and bromine handles.[2]

-

Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. By extending the C2 position (via the hydroxymethyl handle) and the C5 position (via the bromine), researchers can target the ATP-binding pocket of kinases like EGFR , VEGFR , or CDK .

-

Antiviral Research: Similar benzimidazole derivatives have shown activity against RSV (Respiratory Syncytial Virus) and HCV , often by inhibiting viral fusion proteins.

Quality Control & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can slowly oxidize to the aldehyde if exposed to air/light over long periods.

-

Impurity Profile:

References

-

Synthesis of Benzimidazoles (Phillips Condensation)

-

Regioselective Alkylation of Benzimidazoles

-

Benzimidazole Scaffolds in Medicinal Chemistry

-

Characterization of 5-Bromo-benzimidazole Derivatives

Sources

- 1. 4887-88-1|5-Bromo-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 2. Arbidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. guidechem.com [guidechem.com]

- 4. Arbidol [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Navigating the Safety Profile of 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data sheet (MSDS) and safety information for 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol. Given the specificity of this compound, direct safety data is not always available. Therefore, this document synthesizes information from structurally related benzimidazole and imidazole derivatives to construct a robust and cautionary safety profile. The insights herein are intended to empower researchers to handle this compound with the highest degree of safety and experimental integrity.

Chemical Identity and Context

5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol is a substituted benzimidazole. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a bromine atom can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its biological target interactions and metabolic stability.[1] The methanol group at the 2-position provides a reactive handle for further synthetic modifications.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 5-Bromo-1-methyl-1H-imidazole |

| Molecular Formula | C5H7BrN2O | C4H5BrN2 |

| Molecular Weight | 191.03 g/mol [2] | 161.00 g/mol |

| Appearance | White powder[2] | White to tan crystalline solid[3] |

| Melting Point | 143-145 °C[2] | 40-44 °C[4] |

| CAS Number | 861362-06-3[2][4] | 1003-21-0 |

Hazard Identification and Safety Profile (Inferred)

GHS Classification (Anticipated):

-

Skin Corrosion/Irritation: Category 2[5]

-

Serious Eye Damage/Eye Irritation: Category 2[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[5]

Signal Word: Warning[5]

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (Recommended):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands and exposed skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor if you feel unwell).[5]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the safety data of similar compounds.

Table 2: First-Aid Measures [5][6]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Continue rinsing eyes during transport to a medical facility. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Handling, Storage, and Personal Protection

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE).[7]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter type N95 (US) or type P1 (EU EN 143).[6]

Experimental Protocol: Safe Weighing and Handling of a Powdered Benzimidazole Derivative

This protocol outlines the essential steps for safely weighing and preparing a solution of a powdered compound like 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol.

Objective: To accurately weigh a specified amount of the powdered compound and prepare a stock solution while minimizing exposure risk.

Materials:

-

5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask

-

Appropriate solvent (e.g., DMSO, DMF)

-

Personal Protective Equipment (PPE) as specified above

Procedure:

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Clean the analytical balance and surrounding area.

-

Place a clean weighing paper or boat on the balance and tare it.

-

-

Weighing:

-

Inside the fume hood, carefully open the container of the benzimidazole derivative.

-

Using a clean spatula, transfer a small amount of the powder onto the weighing paper on the balance.

-

Slowly add or remove powder until the desired mass is reached. Avoid any sudden movements that could create dust.

-

Once the target weight is achieved, securely close the compound's container.

-

-

Solution Preparation:

-

Carefully fold the weighing paper and transfer the powder into a labeled volumetric flask.

-

Using a small amount of the chosen solvent, rinse the weighing paper to ensure all the compound is transferred into the flask.

-

Add the solvent to the flask, filling it to approximately half the final volume.

-

Swirl the flask gently or use a magnetic stirrer to dissolve the compound completely.

-

Once dissolved, add the solvent to the calibration mark on the flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Cleanup:

-

Dispose of the used weighing paper and any contaminated materials in the appropriate solid chemical waste container.

-

Wipe down the spatula, balance, and work area within the fume hood with a damp cloth.

-

Remove gloves and dispose of them in the designated waste bin.

-

Wash hands thoroughly with soap and water.

-

Visualizations

Caption: Chemical structure of 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol.

Caption: Workflow for the safe handling and weighing of a powdered chemical.

Conclusion

While a dedicated MSDS for 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol is not widely available, a thorough analysis of structurally similar compounds provides a reliable framework for its safe handling. Researchers and drug development professionals should treat this compound with caution, assuming it to be an irritant to the skin, eyes, and respiratory system. Strict adherence to the recommended handling, storage, and personal protective equipment protocols is essential for mitigating risks and ensuring a safe laboratory environment.

References

- Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole.

-

Capot Chemical. (2015, December 4). MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 5-Bromo-1-methyl-1H-imidazole(CAS#:1003-21-0). Retrieved from [Link]

Sources

- 1. Buy (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine [smolecule.com]

- 2. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Bromo-1-methyl-1H-imidazole | CAS#:1003-21-0 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the Isomeric Distinction of 5-Bromo- and 6-Bromo-1-Methylbenzimidazole for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, demonstrating a remarkable breadth of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The strategic placement of substituents on this bicyclic heterocyclic system is a critical determinant of a compound's pharmacological profile. Halogenation, in particular, is a well-established strategy to modulate factors such as lipophilicity, metabolic stability, and target-binding affinity.[3] This in-depth technical guide provides a comprehensive analysis of two closely related constitutional isomers: 5-bromo-1-methylbenzimidazole and 6-bromo-1-methylbenzimidazole. We will explore the nuanced differences in their synthesis, spectroscopic signatures, physicochemical properties, and biological activities, offering insights for researchers in drug discovery and development.

Structural and Electronic Differentiation

The core distinction between 5-bromo- and 6-bromo-1-methylbenzimidazole lies in the position of the bromine atom on the benzene ring. This seemingly subtle variation gives rise to significant differences in the electronic distribution and overall molecular properties of the two isomers.

In 5-bromo-1-methylbenzimidazole, the bromine atom is situated meta to the imidazole nitrogen at position 1 and para to the nitrogen at position 3. Conversely, in the 6-bromo isomer, the bromine is para to the N1-methyl group and meta to the N3 atom. These positional differences influence the inductive and mesomeric effects of the bromine substituent, thereby altering the electron density at various points in the benzimidazole ring system. This, in turn, impacts their reactivity and interaction with biological targets.

Synthesis Strategies and Mechanistic Considerations

The synthesis of these isomers typically involves the cyclization of an appropriately substituted o-phenylenediamine precursor. The strategic introduction of the bromine and methylamino functionalities onto the benzene ring is key to selectively obtaining the desired isomer.

Synthesis of 5-Bromo-1-methylbenzimidazole

A common route to 5-bromo-1-methylbenzimidazole starts with the bromination of N-methyl-2-nitroaniline.[4] This is followed by the reduction of the nitro group to an amine, and subsequent cyclization with a one-carbon source like triethyl orthoformate.[4]

Experimental Protocol: Synthesis of 5-Bromo-1-methylbenzimidazole [4]

-

Bromination: To a solution of N-methyl-2-nitroaniline (1.0 eq) in anhydrous acetic acid, a solution of bromine (1.1 eq) in anhydrous acetic acid is added dropwise at room temperature. The reaction is stirred for 4 hours, during which a precipitate forms. The solid is collected by filtration, washed with aqueous sodium carbonate solution, and then with water until neutral to yield N-methyl-4-bromo-2-nitroaniline.

-

Reduction: The N-methyl-4-bromo-2-nitroaniline (1.0 eq) is dissolved in a suitable solvent like ethanol, and a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is refluxed for several hours.

-

Cyclization: The resulting 4-bromo-N¹-methylbenzene-1,2-diamine is then cyclized by refluxing with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 5-bromo-1-methylbenzimidazole.[5]

-

Purification: The crude product can be purified by column chromatography on silica gel.

Synthesis of 6-Bromo-1-methylbenzimidazole

The synthesis of the 6-bromo isomer follows a similar logic, but with a different starting material or a different order of functional group introduction. One approach involves the reduction of 5-bromo-N-methyl-2-nitro-aniline, followed by cyclization with formic acid.[6]

Experimental Protocol: Synthesis of 6-Bromo-1-methylbenzimidazole [6]

-

Reduction and Cyclization (One-Pot): A mixture of 5-bromo-N-methyl-2-nitro-aniline (1.0 eq), iron powder (10 eq), and ammonium chloride (10 eq) in 2-propanol is treated with formic acid (50 eq) and refluxed for 24 hours.

-

Work-up: After cooling, ethyl acetate is added, and the solid is removed by filtration. The filtrate is neutralized with saturated sodium bicarbonate solution.

-

Extraction and Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to give 6-bromo-1-methyl-benzimidazole.[6]

Spectroscopic Characterization: A Tale of Two Isomers

Unambiguous identification of the 5-bromo and 6-bromo isomers is heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The substitution pattern on the benzene ring gives rise to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the two isomers.

-

5-Bromo-1-methylbenzimidazole: In this isomer, the proton at C4 is ortho to the bromine and will likely appear as a doublet. The proton at C7 is ortho to the N1-methyl group and will also be a doublet. The proton at C6, being flanked by a bromine and a carbon, will appear as a doublet of doublets.

-

6-Bromo-1-methylbenzimidazole: Here, the protons at C5 and C7 will be ortho to the bromine and will likely appear as doublets of doublets, while the proton at C4 will be a doublet.

The N-methyl group in both isomers will appear as a singlet, typically in the range of 3.7-4.0 ppm. The proton at the C2 position of the imidazole ring will also be a singlet, usually found further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show clear differences. The most significant of these will be the chemical shift of the carbon atom directly bonded to the bromine (C5 in the 5-bromo isomer and C6 in the 6-bromo isomer), which will be significantly shifted due to the heavy atom effect of bromine. The chemical shifts of the other aromatic carbons will also be influenced by the position of the bromine substituent.

Table 1: Predicted and Reported Spectroscopic Data

| Compound | ¹H NMR (Aromatic Protons) | ¹³C NMR (Aromatic Carbons) |

| 5-Bromo-1-methylbenzimidazole | Distinct signals for H-4, H-6, and H-7 with characteristic coupling patterns. | Unique chemical shifts for C-4, C-5, C-6, C-7, C-3a, and C-7a. |

| 6-Bromo-1-methylbenzimidazole | Different set of chemical shifts and coupling patterns for H-4, H-5, and H-7 compared to the 5-bromo isomer. | Distinguishable chemical shifts for the aromatic carbons, particularly C-6. |

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.[7][8]

Physicochemical Properties and Reactivity

In terms of chemical reactivity, the bromine atom in both isomers is a versatile handle for further functionalization through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][9] The electronic environment around the C-Br bond, dictated by the isomeric position, can influence the rate and efficiency of these reactions.

Biological Activity: A Comparative Perspective

The benzimidazole core is a privileged scaffold in drug discovery, and halogenated derivatives have shown significant potential.[3] While a direct comparative study of the biological activities of 5-bromo-1-methylbenzimidazole and 6-bromo-1-methylbenzimidazole is not extensively documented, studies on related bromo-substituted benzimidazoles provide valuable insights.

-

Antimicrobial Activity: Bromo-substituted benzimidazoles have been reported to exhibit significant antibacterial and antifungal activities.[10][11] The position of the bromine can influence the compound's ability to interact with microbial targets. For instance, some studies suggest that 5-halo-substituted benzimidazoles are promising broad-spectrum antimicrobial candidates.[10]

-

Anticancer Activity: Several bromo-benzimidazole derivatives have been investigated as potential anticancer agents.[12] The cytotoxic effects are often attributed to their ability to interfere with cellular processes like DNA replication and enzyme function. For example, a study on pyrazole-containing benzimidazoles found that a 6-bromo derivative exhibited considerable growth inhibitory capability against several cancer cell lines.[12] The introduction of halogen atoms can enhance membrane permeability and intracellular target binding.[3]

The differential electronic and steric properties of the 5-bromo and 6-bromo isomers are likely to translate into distinct structure-activity relationships (SAR) for any given biological target.

Conclusion and Future Directions

The positional isomerism between 5-bromo- and 6-bromo-1-methylbenzimidazole, while seemingly minor, has profound implications for their chemical and biological properties. This guide has highlighted the key differences in their synthesis, spectroscopic signatures, and potential biological activities. For researchers in drug development, the ability to selectively synthesize and unambiguously characterize these isomers is paramount.

Future research should focus on direct, head-to-head comparative studies of these and other positional isomers of substituted benzimidazoles. Such studies, encompassing detailed spectroscopic analysis, X-ray crystallography, and comprehensive biological screening, will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents based on the versatile benzimidazole scaffold.

References

- Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)

- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). PMC.

- Benzimidazole-Branched Isomeric Dyes: Effect of Molecular Constitution on Photophysical, Electrochemical, and Photovoltaic Properties. (2015).

- How to Prepare 5-Bromo-1-methyl-1H-benzo[d]imidazole? (2022). Guidechem.

- Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 6-Bromo-1-methyl-4-[2-(4-methylbenzylidene)hydrazinylidene]. (n.d.). PMC.

- Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. (2023). Antibiotics and Chemotherapy.

- 5-Bromo-1H-benzimidazole synthesis. (n.d.). ChemicalBook.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). Scilit.

- Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. (n.d.). Neuroquantology.

- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.).

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC.

- Antimicrobial Potential of Benzimidazole Derived Molecules. (2025). PDF.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). PMC.

- Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (n.d.).

- 5-Bromo-1-methyl-1H-benzo[d]imidazole. (2025). ChemicalBook.

- Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (2022). Asian Journal of Research in Chemistry.

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. (n.d.). Benchchem.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).

- 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr. (n.d.). ChemicalBook.

- 13C Chemical Shift Table. (n.d.).

- 1H NMR Chemical Shift. (2022).

- Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). (n.d.).

- Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a. (n.d.).

- Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynt. (2024). RSC Publishing.

- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv

- 5-Amino-1-methyl-1H-benzimidazole. (n.d.). PMC.

- ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2026). PMC.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025).

- Benzimidazole: A short review of their antimicrobial activities. (n.d.).

- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).

- PBdZ37 X-ray crystallography.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.

- X-Ray Crystallography. (n.d.).

- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/P

-

Crystal structure of 1-bromo-5-(2,2-difluoropropyl)-5-methylbenzo[4]imidazo [2,1- a ]isoquinolin-6(5 H )-one, C 19 H 15 BrF 2 N 2 O. (2026). ResearchGate.

- Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. (n.d.).

- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.

- STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. (n.d.). Вестник Южно-Уральского государственного университета.

- 6-Bromo-1H-benzimidazole 97 4887-88-1. (n.d.). MilliporeSigma.

- (IUCr) Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. (2021).

Sources

- 1. banglajol.info [banglajol.info]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. guidechem.com [guidechem.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scilit.com [scilit.com]

- 11. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 12. neuroquantology.com [neuroquantology.com]

Technical Monograph: Benzimidazole-2-Methanol Derivatives in Medicinal Chemistry

Executive Summary

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including enzymes, receptors, and nucleic acids.[1][2] Within this class, benzimidazole-2-methanol (2-hydroxymethylbenzimidazole) represents a critical pharmacophore and synthetic intermediate. Unlike its 2-methyl or 2-trifluoromethyl analogs, the 2-methanol derivative possesses a primary alcohol handle that facilitates hydrogen bonding within active sites and serves as a pivotal attachment point for further structural diversification (e.g., esterification, oxidation to aldehydes, or conversion to alkyl halides).

This technical guide analyzes the synthetic architecture, structure-activity relationships (SAR), and therapeutic applications of benzimidazole-2-methanol derivatives, providing validated protocols for researchers in early-stage drug discovery.

Structural Significance & Pharmacophore Analysis[2][3]

The benzimidazole-2-methanol core consists of a benzene ring fused to an imidazole ring, with a hydroxymethyl group at the C2 position.

-

Amphoteric Nature: The imidazole ring contains both a basic nitrogen (

, proton acceptor) and an acidic nitrogen ( -

H-Bonding Capacity: The C2-methanol group (

) acts as both a hydrogen bond donor and acceptor. In kinase inhibition, this moiety often mimics the ribose hydroxyls of ATP, anchoring the molecule in the hinge region. -

Synthetic Versatility: The hydroxyl group is easily converted into a chloromethyl group (

), a potent electrophile used to synthesize antimicrobial hybrids or covalently bind to cysteine residues in targeted proteins.

Synthetic Architectures

The most robust route to benzimidazole-2-methanol is the Phillips Condensation variant, utilizing o-phenylenediamine and glycolic acid. This method is preferred over the reduction of benzimidazole-2-carboxylic acid due to higher atom economy and milder conditions.

Visualization: Synthetic Pathways (DOT)

Caption: Figure 1. Synthetic workflow for benzimidazole-2-methanol and its conversion into electrophilic (chloromethyl) and oxidized (formyl) synthons.

Therapeutic Profiles & SAR

The biological activity of benzimidazole-2-methanol derivatives is highly sensitive to substitutions on the benzene ring (

Structure-Activity Relationship (SAR) Logic[4]

-

Antimicrobial Activity:

-

The free hydroxyl group (

) often shows weaker activity compared to its esterified or etherified analogs. -

Key Insight: Conversion of the alcohol to a bulky amino-ether (via epoxide intermediates) significantly enhances activity against M. tuberculosis by increasing lipophilicity and cell wall penetration.

-

-

Anticancer (Kinase Inhibition):

-

Substitutions at positions 5 and 6 (e.g.,

, -

The 2-methanol group is often bioisosteric with carboxamides, interacting with the nicotinamide binding pocket of enzymes like PARP-1.[3]

-

Quantitative Data Summary

Table 1: Comparative Biological Activity of 2-Substituted Benzimidazoles

| Compound Scaffold | R-Group (C2 Position) | Target/Organism | Activity Metric | Notes |

| Benzimidazole-2-methanol | S. aureus | MIC: >100 µg/mL | Weak intrinsic antibacterial activity [1]. | |

| 2-Methylbenzimidazole | A. salina (Cytotoxicity) | LC50: 0.42 µg/mL | High cytotoxicity; lacks H-bonding donor of methanol [1]. | |

| Amino-alcohol derivative | M. tuberculosis H37Rv | MIC: 0.2 - 6.0 µM | Extension of the methanol chain enhances antitubercular potency [2]. | |

| Benzimidazole-2-methanol | DPPH (Antioxidant) | IC50: 400.42 µg/mL | Weak antioxidant compared to BHT [1]. |

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding to the next step.

Protocol A: Synthesis of 1H-Benzimidazol-2-ylmethanol (Phillips Condensation)

Objective: Synthesize the core scaffold from o-phenylenediamine and glycolic acid.

Reagents:

-

o-Phenylenediamine (OPD): 0.1 mol (10.8 g)

-

Glycolic acid (70% solution or crystals): 0.15 mol

-

Hydrochloric acid (4N): 100 mL

-

Sodium bicarbonate (saturated solution)

Workflow:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.8 g of OPD in 100 mL of 4N HCl. Stir until a clear solution forms (exothermic reaction).

-

Addition: Add 0.15 mol of glycolic acid.

-

Reflux: Attach a condenser and reflux the mixture at 100°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:1). The starting material (OPD) spot should disappear.

-

-

Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated NaHCO₃ solution dropwise with stirring until pH 7–8 is reached.

-

Observation: A precipitate will form as the solution becomes basic.

-

-

Isolation: Filter the crude solid under vacuum. Wash with ice-cold water (3 x 20 mL).

-

Purification: Recrystallize from ethanol/water (1:1).

-

Validation: Melting point should be 170–172°C [3].[4]

-

NMR Validation: Look for a singlet at

ppm (methylene

-

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative.

Workflow:

-

Preparation: Dissolve the benzimidazole derivative in DMSO to create a stock solution (e.g., 1000 µg/mL).

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth, ranging from 500 µg/mL down to 0.9 µg/mL.

-

Inoculation: Add 10 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to

CFU/mL to each well. -

Controls:

-

Positive Control: Ciprofloxacin.[5]

-

Negative Control: DMSO + Broth (no compound).

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration well that shows no visible turbidity .

Mechanism of Action & Signaling Pathways

Benzimidazole-2-methanol derivatives often function as kinase inhibitors or DNA intercalators. The diagram below illustrates the SAR logic for optimizing these interactions.

Visualization: SAR & Interaction Map (DOT)

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of specific regions on the benzimidazole-2-methanol scaffold.

References

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016).[6] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83–87.[6] Link

-

Kamble, V. M., et al. (2011). Synthesis and biological evaluation of amino alcohol derivatives of 2-methylbenzimidazole as antitubercular and antibacterial agents. Journal of Chemical and Pharmaceutical Research, 3(6), 659-665. Link

-

Wagner, E. C., & Millett, W. H. (1939). Benzimidazole.[1][7][4][5][6][8][9][10][11][12][13][14] Organic Syntheses, Coll.[4] Vol. 2, p.65. Link

-

Shah, A., et al. (2013). Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives. BioMed Research International, 2013, Article ID 926309. Link

Sources

- 1. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside [ouci.dntb.gov.ua]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. banglajol.info [banglajol.info]

- 9. researchgate.net [researchgate.net]

- 10. arabjchem.org [arabjchem.org]

- 11. Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

A Researcher's Guide to the Synthesis and Application of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Introduction: The Significance of the Benzimidazole Core

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2][3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies.[4][][6]

The introduction of specific substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological activity. A bromine atom at the 5-position can enhance lipophilicity and may serve as a handle for further synthetic modifications, such as cross-coupling reactions.[7] A methyl group on one of the imidazole nitrogens can influence the molecule's conformation and metabolic stability. The 2-hydroxymethyl substituent is a key functional group that can participate in hydrogen bonding interactions with biological targets and serve as a precursor for further derivatization.

Given the lack of commercial sources for (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol, this guide provides a detailed protocol for its synthesis, empowering researchers to access this valuable compound for their studies.

Sourcing of Key Starting Materials

The synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol requires readily available precursors. The following table outlines the key starting materials and provides examples of commercial suppliers.

| Starting Material | CAS Number | Representative Suppliers |

| 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 | Sigma-Aldrich |

| Glycolic Acid | 79-14-1 | Sigma-Aldrich, Thermo Fisher Scientific, Riverland Trading[8] |

Synthetic Protocol: The Phillips-Ladenburg Condensation

The most direct and reliable method for the synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is the Phillips-Ladenburg benzimidazole synthesis. This acid-catalyzed condensation reaction involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid.[9] In this case, 4-bromo-N1-methylbenzene-1,2-diamine is reacted with glycolic acid.[8]

Caption: Synthetic route to the target compound via Phillips-Ladenburg condensation.

Detailed Experimental Procedure

The following protocol is adapted from established procedures for the synthesis of 2-hydroxymethyl-benzimidazoles.[8]

Materials:

-

4-Bromo-N1-methylbenzene-1,2-diamine

-

Glycolic acid

-

4 M Hydrochloric acid (aq)

-

10% Sodium bicarbonate solution (aq)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in 4 M hydrochloric acid.

-

Addition of Reagent: To this solution, add glycolic acid (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol.

Characterization of the Final Product

As this compound is not commercially available, detailed characterization is crucial to confirm its identity and purity. The following table provides predicted physicochemical properties based on closely related structures.

| Property | Predicted Value/Method |

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not reported; expected to be in the range of 150-200 °C |

| Solubility | Soluble in methanol, DMSO, and chlorinated solvents |

Spectroscopic Analysis

Researchers should perform the following spectroscopic analyses to confirm the structure of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, a singlet for the N-methyl group, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show distinct signals for the nine carbon atoms in the molecule, including the characteristic chemical shift for the C2 carbon of the benzimidazole ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H or C-H stretches of the aromatic ring, and C=N stretching of the imidazole ring.

Caption: A typical workflow for the characterization of the synthesized compound.

Potential Applications in Research and Drug Discovery

Substituted benzimidazole-2-methanol derivatives are valuable intermediates and potential bioactive molecules. The presence of the bromine atom and the hydroxymethyl group offers multiple avenues for further chemical exploration and biological evaluation.

-

Antimicrobial and Antifungal Agents: Bromo-substituted benzimidazoles have demonstrated significant activity against various bacterial and fungal strains.[7] The synthesized compound can be tested for its efficacy against clinically relevant pathogens.

-

Anticancer Research: The benzimidazole scaffold is a common feature in many anticancer agents.[10] The title compound can be evaluated for its cytotoxic effects on various cancer cell lines.

-

Enzyme Inhibition Studies: The structural features of this molecule make it a candidate for screening against various enzymes implicated in disease, such as kinases and polymerases.

-

Fragment-Based Drug Discovery: (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol can serve as a fragment for the development of more complex and potent drug candidates. The hydroxymethyl group provides a convenient point for elaboration.

-

Materials Science: Benzimidazole derivatives have applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as corrosion inhibitors.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and study of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol. By offering a detailed synthetic protocol based on readily available starting materials, along with a guide to its characterization and potential applications, this document aims to facilitate research into this promising class of heterocyclic compounds. The versatility of the benzimidazole scaffold ensures that derivatives such as the one described herein will continue to be of significant interest to the scientific community.

References

- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.net/publication/304523315_Synthesis_and_Biological_Evaluation_of_2-methyl-1H-_benzimidazole_and_1H-benzimidazol-2-yl-methanol]

- Riverland Trading. Your Premier Supplier of Glycolic Acid. [URL: https://riverlandtrading.com/your-premier-supplier-of-glycolic-acid/]

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08864f]

- Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200003X]

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [URL: https://www.id-press.eu/mjms/index.php/mjms/article/view/1848]

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. [URL: https://www.srrpub.

- A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW - Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/44369]

- Biological Activities of Substituted Benzimidazole Derivatives | Journal of Drug Discovery and Development. [URL: https://www.drugdiscovery.jexpsciences.com/index.php/drugdiscovery/article/view/10]

- Pharmacological Activities of Benzimidazole Derivatives - Building Block / BOC Sciences. [URL: https://www.bocsci.

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - ResearchGate. [URL: https://www.researchgate.

- Biological activities of benzimidazole derivatives: A review - ISCA. [URL: http://www.isca.in/rjcs/V11I1/2.ISCA-RJCS-2020-221.pdf]

- (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Academia.edu. [URL: https://www.academia.edu/38743132/Synthesis_and_Biological_Evaluation_of_2_methyl_1H_benzimidazole_and_1H_benzimidazol_2_yl_methanol]

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra01077b]

- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. [URL: https://colab.ws/articles/synthesis/phillips-ladenburg-benzimidazole-synthesis]

- 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1003-21-0_1hnmr.htm]

- (5-bromo-1-methyl-1h-imidazol-2-yl)methanol - PubChemLite. [URL: https://pubchemlite.org/compound/(5-bromo-1-methyl-1h-imidazol-2-yl)methanol]

- 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambh/ambh2d6f980d]

- Glycolic Acid 70% (Cosmetic Grade) Supplier | 79-14-1 - Silver Fern Chemical. [URL: https://www.silverfernchemical.com/product/glycolic-acid-70-cosmetic-grade/]

- (5-bromo-1H-benzimidazol-2-yl)methanol. Hit2Lead. [URL: https://www.hit2lead.com/mfcd03197450.html]

- Benzimidazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzimidazoles.shtm]

- (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine - Smolecule. [URL: https://www.smolecule.com/cas-2344517-19-8.html]

- 5-bromo-1-methyl-1h-imidazole-2-carbaldehyde(79326-88-8) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/79326-88-8_1hnmr.htm]

- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10560293/]

- Benzimidazole - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0065]

- ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11267]

- (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol | CymitQuimica. [URL: https://www.cymitquimica.com/886371-39-7]

- 5-Bromo-1H-benzimidazole, 97% 5 g | Contact Us | Thermo Scientific Chemicals. [URL: https://www.thermofisher.com/chemical-product/A15625.html]

- 5-Bromo-UR-144 - SWGDRUG.org. [URL: https://www.swgdrug.org/Monographs/5-Bromo-UR-144.pdf]

- 1-(5-Bromo-1H-benzimidazol-2-yl)ethanol | Matrix Scientific. [URL: https://www.

- 5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE - ChemBK. [URL: https://www.chembk.com/en/chem/5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE]

- 1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C51172&Type=MASS&Index=0]

- ESI-mass spectrum of 5 recorded after 96 h of dissolution in DMSO and diluted with methanol. - ResearchGate. [URL: https://www.researchgate.net/figure/ESI-mass-spectrum-of-5-recorded-after-96-h-of-dissolution-in-DMSO-and-diluted-with_fig5_281282211]

- View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. [URL: https://pharmacology.research-result.com/jour/article/view/424/496]

- Practicable syntheses of 2-hydroxymethyl-substituted benzimidazoles and 2-formylbenzimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1983/p1/p19830001099]

- 5-bromo-1H-benzimidazole synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/4887-88-1.htm]

- Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-Spectra-of-5-bromobenzimidazole_fig13_320349887]

- SUPPLEMENTARY INFORMATION. [URL: https://static-content.springer.com/esm/art%3A10.1007%2Fs12039-015-0955-5/MediaObjects/12039_2015_955_MOESM1_ESM.pdf]

Sources

- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. srrjournals.com [srrjournals.com]

- 4. neuroquantology.com [neuroquantology.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. banglajol.info [banglajol.info]

- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 10. Buy (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine [smolecule.com]

Methodological & Application

Synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol from 4-bromo-N-methyl-1,2-phenylenediamine

An Application Note for the Synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol, a key intermediate in pharmaceutical research. The synthesis is based on the acid-catalyzed condensation of 4-bromo-N-methyl-1,2-phenylenediamine with glycolic acid. This application note outlines the reaction mechanism, step-by-step experimental procedures, purification techniques, and troubleshooting guidance. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction & Scientific Background

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antihistaminic, proton-pump inhibitory, and anthelmintic properties. The 2-hydroxymethyl substituent on the benzimidazole scaffold is a particularly valuable functional group, serving as a versatile handle for further chemical elaboration in drug discovery programs.

The synthesis described herein employs the Phillips-Ladenburg condensation reaction, a robust and widely adopted method for constructing the benzimidazole ring system.[1][2] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. In this specific application, 4-bromo-N-methyl-1,2-phenylenediamine is reacted with glycolic acid. The N-methyl group on the diamine directs the cyclization to a single regioisomer, and the bromo-substituent provides a site for further synthetic modifications, such as cross-coupling reactions.

The reaction proceeds via initial acylation of the more nucleophilic secondary amine of the diamine by glycolic acid, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.[1]

Reaction Scheme:

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent | Supplier | Grade | CAS Number |

| 4-bromo-N-methyl-1,2-phenylenediamine | (Specify) | >98% Purity | (Not Found) |

| Glycolic Acid | (Specify) | >99% Purity | 79-14-1 |

| Hydrochloric Acid (4 M in 1,4-Dioxane) | (Specify) | Reagent Grade | 7647-01-0 |

| Sodium Bicarbonate (NaHCO₃) | (Specify) | ACS Reagent | 144-55-8 |

| Ethyl Acetate (EtOAc) | (Specify) | HPLC Grade | 141-78-6 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | (Specify) | ACS Reagent | 7757-82-6 |

| Deionized Water (H₂O) | In-house | Type 1 Ultrapure | 7732-18-5 |

| Silica Gel for Column Chromatography | (Specify) | 60 Å, 230-400 mesh | 63231-67-4 |

Experimental Protocol

This protocol is based on established procedures for the synthesis of 1H-benzimidazol-2-yl-methanol from o-phenylenediamine and glycolic acid.[3][4]

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-N-methyl-1,2-phenylenediamine (1.0 eq).

-

Add glycolic acid (1.2 eq).

-

Add 4 M hydrochloric acid in 1,4-dioxane (5-10 mL per gram of diamine). The acid acts as a catalyst and a solvent.

Step 2: Reaction Execution

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

-

Once the reaction is complete (as indicated by the consumption of the starting diamine), cool the flask to room temperature.

-

Slowly and carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Continue addition until the pH of the aqueous layer is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

-

Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol as a solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table provides an example calculation for a laboratory-scale synthesis.

| Parameter | Value |

| Reactants | |

| 4-bromo-N-methyl-1,2-phenylenediamine | 5.0 g (24.86 mmol, 1.0 eq) |

| Glycolic Acid | 2.27 g (29.83 mmol, 1.2 eq) |

| Product (Theoretical) | |

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol |

| Theoretical Yield | 6.0 g |

| Typical Results | |

| Isolated Yield | 4.5 - 5.1 g (75-85%) |

| Appearance | Off-white to light brown solid |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction stalls or the yield is low, ensure the purity of the starting diamine, as impurities can inhibit the cyclization. Additionally, ensure the reaction is sufficiently acidic and heated to the correct temperature to drive the dehydration step.

-

Dark-Colored Product: The o-phenylenediamine starting material can be sensitive to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

-

Incomplete Reaction: If TLC analysis shows the persistence of the starting material after 6 hours, an additional portion of glycolic acid and a prolonged reaction time may be necessary.

-

Purification Difficulties: If the product is difficult to purify by chromatography, consider converting it to a derivative (e.g., an acetate ester) for easier handling and then deprotecting it after purification.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hydrochloric acid is corrosive and should be handled with extreme care.

-

4-bromo-N-methyl-1,2-phenylenediamine is an aromatic amine and should be treated as potentially toxic. Avoid inhalation and skin contact.

References

-

(No Author). (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

-

Poddar, S. K., Saqueeb, N., & Rahman, S. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Retrieved from [Link]

-

PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

- Poletto, J., et al. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.

- Yu, B., et al. (2013). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry.

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. Retrieved from [Link]

- Lane, E. S., & Williams, C. (1955). A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed), 1468.

- Sureshbabu, P., et al. (2012). A simple and versatile method for the synthesis of 1,5-benzodiazepines is via condensation of o-phenylenediamines (OPDA) and ketones in the presence of catalytic amount of H-MCM-22 using acetonitrile as solvent at room temperature.

Sources

Protocol for oxidation of benzimidazole-2-methanol to benzimidazole-2-carboxaldehyde

Executive Summary

The conversion of benzimidazole-2-methanol (1) to benzimidazole-2-carboxaldehyde (2) represents a critical transformation in the synthesis of antiviral and antiparasitic pharmacophores.[1] While theoretically simple, this oxidation is chemically fraught with two primary failure modes: over-oxidation to the carboxylic acid (due to the electron-deficient nature of the heterocycle) and hydrate formation (gem-diol stability) in aqueous media.

This Application Note details two field-proven protocols designed to maximize chemoselectivity and yield. We prioritize Activated Manganese Dioxide (MnO₂) as the standard heterogeneous method for its ease of workup, while providing 2-Iodoxybenzoic acid (IBX) as a homogeneous alternative for substrates with poor solubility profiles.

Chemical Context & Challenges[1][2]

The Stability Paradox

Benzimidazole-2-carboxaldehyde is an electrophilic aldehyde.[1] The adjacent imidazole ring acts as an electron-withdrawing group (EWG), making the carbonyl carbon highly susceptible to nucleophilic attack.

-

Hydration: In the presence of water, the aldehyde exists in equilibrium with its gem-diol (hydrate) form. This hydrate is often stable and can be mistaken for the starting material or a byproduct during analysis.

-

Over-oxidation: Strong oxidants (e.g., KMnO₄, Jones Reagent) will not stop at the aldehyde; they rapidly drive the equilibrium toward benzimidazole-2-carboxylic acid.

Reaction Scheme

The following diagram illustrates the transformation and the competing pathways.

Figure 1: Reaction pathway showing the target oxidation and common side-reactions (hydration and over-oxidation).[2]

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Status: Gold Standard (Heterogeneous) Best For: Standard synthesis, gram-scale batches, avoiding chromatographic purification.

Mechanistic Insight

MnO₂ operates via a radical mechanism on the solid surface. The alcohol adsorbs onto the Mn(IV) surface, transfers electrons, and desorbs as the aldehyde. Because the oxidant is a solid, it does not dissolve; therefore, the reaction rate is governed by surface area and agitation .

-

Critical Control Point: You must use "Activated" MnO₂.[1] Commercial "pyrolusite" (mineral MnO₂) is inactive.[1] Activated MnO₂ is precipitated chemically and has a high surface area.[1]

Materials

-

Activated Manganese Dioxide (MnO₂) (10.0 – 20.0 equiv by weight)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Acetone.[1]

Step-by-Step Procedure

-

Preparation: Dry the reaction glassware in an oven (120°C) for 1 hour.

-

Dissolution: In a round-bottom flask equipped with a large magnetic stir bar, dissolve 1.0 g of benzimidazole-2-methanol in 20 mL of anhydrous THF.

-

Tip: If solubility is poor, warm the THF to 40°C.

-

-

Addition: Add 10.0 g of Activated MnO₂ in one portion.

-

Ratio: A 10:1 weight ratio (Oxidant:Substrate) is standard.[1] For older reagent batches, increase to 20:1.

-

-

Reaction: Stopper the flask (do not seal hermetically if heating) or attach a drying tube. Stir vigorously at Room Temperature (RT) for 12–24 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to reflux (65°C).

-

-

Monitoring: Check via TLC (System: 10% MeOH in DCM). The aldehyde typically runs higher (less polar) than the alcohol.

-

Visualization: UV light (254 nm).[1]

-

-

Workup (Filtration):

-

Prepare a Celite® 545 pad in a sintered glass funnel.[1]

-

Filter the black suspension through the Celite.

-

Crucial Step: Wash the filter cake copiously with hot THF or EtOAc (3 x 20 mL) to desorb the product from the manganese surface.

-

-

Isolation: Concentrate the filtrate under reduced pressure. The product usually precipitates as a pale yellow solid.[1]

Protocol B: IBX (2-Iodoxybenzoic Acid) Oxidation

Status: High-Performance Alternative (Homogeneous) Best For: Substrates with very poor solubility in THF/DCM, or when MnO₂ fails to drive conversion.[1]

Mechanistic Insight

IBX acts as a mild, selective oxidant that avoids over-oxidation. Unlike the Swern oxidation, it does not require cryogenic temperatures (-78°C). However, IBX is generally insoluble in most organic solvents except DMSO.

Safety Warning

Explosion Hazard: IBX is potentially explosive under impact or temperatures >200°C. Never heat IBX residues to dryness.[1]

Materials

-

IBX (1.1 – 1.3 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 mmol of benzimidazole-2-methanol in 3 mL of DMSO.

-

Addition: Add 1.2 mmol of IBX as a solid at Room Temperature.

-

Reaction: Stir at RT. The reaction is typically faster than MnO₂, often complete in 1–3 hours.

-

Note: The solution usually remains clear or turns slightly cloudy as the byproduct (IBA) precipitates.

-

-

Quench & Workup:

-

Dilute the reaction mixture with 15 mL of Water .

-

The byproduct (2-Iodosobenzoic acid, IBA) and the product may both precipitate.

-